6-Bromo-8-methylquinolin-3-amine
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Overview
Description
6-Bromo-8-methylquinolin-3-amine is a quinoline derivative with the molecular formula C10H9BrN2 Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylquinolin-3-amine can be achieved through several methods. One common approach involves the bromination of 8-methylquinoline followed by amination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The bromination reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form the corresponding amine derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives of quinoline.
Scientific Research Applications
6-Bromo-8-methylquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylquinolin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound may also interact with other cellular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
8-Methylquinoline: Lacks the bromine substituent but shares the quinoline core structure.
6-Bromoquinoline: Similar structure but without the methyl group at the 8-position.
Quinoline: The parent compound without any substituents.
Uniqueness
6-Bromo-8-methylquinolin-3-amine is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
SRFGTKRFLILXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)N)Br |
Origin of Product |
United States |
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